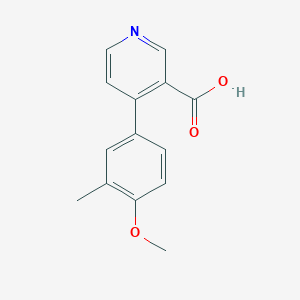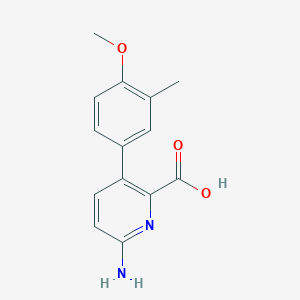
4-(2-Methylthiophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylthiophenyl)nicotinic acid (4-MTNA) is a derivative of nicotinic acid that has been studied for its potential applications in scientific research. It is a compound with a molecular weight of 222.3 g/mol and a melting point of 199-200°C. It is an odorless, white crystalline solid that is soluble in water and organic solvents. 4-MTNA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
作用機序
4-(2-Methylthiophenyl)nicotinic acid, 95% is an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor that is activated by nicotinic acid and its derivatives. Upon binding to the receptor, 4-(2-Methylthiophenyl)nicotinic acid, 95% activates the G-protein, which then activates the downstream signaling pathways. The downstream signaling pathways lead to the activation of various enzymes, which in turn lead to the activation of various biochemical and physiological processes.
Biochemical and Physiological Effects
4-(2-Methylthiophenyl)nicotinic acid, 95% has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. Additionally, 4-(2-Methylthiophenyl)nicotinic acid, 95% has been shown to have an inhibitory effect on the enzyme lipoprotein lipase, which is involved in the breakdown of lipids. Finally, 4-(2-Methylthiophenyl)nicotinic acid, 95% has been shown to have an inhibitory effect on the enzyme glucose-6-phosphatase, which is involved in the breakdown of glucose.
実験室実験の利点と制限
The main advantage of using 4-(2-Methylthiophenyl)nicotinic acid, 95% in laboratory experiments is that it is a relatively stable compound that is relatively easy to synthesize and handle. Additionally, 4-(2-Methylthiophenyl)nicotinic acid, 95% has been shown to have a variety of effects on various biochemical and physiological processes, making it a useful tool for studying these processes. However, there are some limitations to using 4-(2-Methylthiophenyl)nicotinic acid, 95% in laboratory experiments. For example, it is not always easy to determine the exact concentration of 4-(2-Methylthiophenyl)nicotinic acid, 95% that is necessary for a particular experiment, and it is also not always easy to determine the exact duration of the experiment.
将来の方向性
There are a number of potential future directions for the study of 4-(2-Methylthiophenyl)nicotinic acid, 95%. For example, further research could be conducted to determine the precise mechanisms of action of 4-(2-Methylthiophenyl)nicotinic acid, 95% on various biochemical and physiological processes. Additionally, further research could be conducted to determine the precise effects of 4-(2-Methylthiophenyl)nicotinic acid, 95% on various diseases and disorders. Finally, further research could be conducted to determine the potential applications of 4-(2-Methylthiophenyl)nicotinic acid, 95% in the fields of medicine and pharmacology.
合成法
4-(2-Methylthiophenyl)nicotinic acid, 95% can be synthesized by the reaction of 2-methylthiophene and acetic anhydride in the presence of pyridine. The reaction is carried out in a reaction vessel at a temperature of 80-90°C for a period of 4 hours. The reaction mixture is then cooled to room temperature and the product is isolated by crystallization. The yield of the reaction is usually in the range of 70-80%.
科学的研究の応用
4-(2-Methylthiophenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a tool for studying the effects of nicotinic acid on various biochemical and physiological processes, such as energy metabolism, lipid metabolism, and glucose homeostasis. Additionally, 4-(2-Methylthiophenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the cardiovascular system, the nervous system, and the immune system.
特性
IUPAC Name |
4-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKNLRJGZJEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














